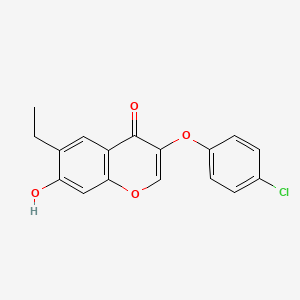
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole is also used to treat vaginal yeast infections and oral thrush.
Mecanismo De Acción
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane structure and function, ultimately leading to fungal cell death.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been found to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for systemic absorption, making it a safe and effective topical antifungal agent. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is a widely used antifungal agent, making it readily available for use in lab experiments. Its low toxicity and minimal potential for systemic absorption make it a safe choice for in vitro and in vivo studies. However, 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one's specificity for fungal cells may limit its usefulness in studies of non-fungal cells or organisms.
Direcciones Futuras
There are several potential future directions for research on 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and delivery methods for 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one in cancer treatment. Another area of interest is the development of new antifungal agents based on the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. By modifying the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, researchers may be able to develop more potent and specific antifungal agents. Finally, studies are needed to determine the potential environmental impact of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, as it is widely used in agriculture and aquaculture.
Métodos De Síntesis
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized by the reaction of 3-acetyl-6-methyl-4H-chromen-4-one with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction yields 3-(4-chlorophenoxy)-6-methyl-4H-chromen-4-one, which is then treated with ethyl iodide and a base to yield 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively researched for its antifungal properties. It has been found to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-2-10-7-13-15(8-14(10)19)21-9-16(17(13)20)22-12-5-3-11(18)4-6-12/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKVJJOWVYAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(3-pyridinyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5911540.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)
![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)